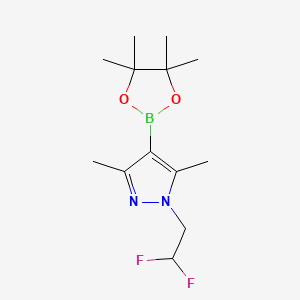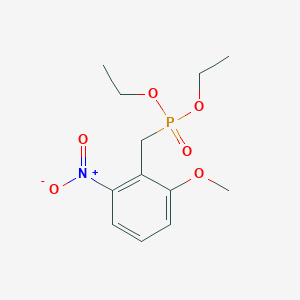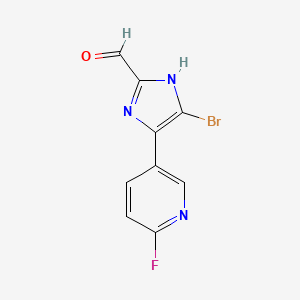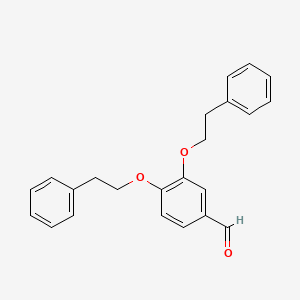
2-(tert-Butoxy)-1,3-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)-1,3-dichlorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two chlorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1,3-dichlorobenzene typically involves the introduction of the tert-butoxy group to a dichlorobenzene precursor. One common method is the reaction of 1,3-dichlorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of tert-butyl esters, which can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butoxy)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the tert-butoxy group.
Common Reagents and Conditions
Substitution: Potassium tert-butoxide is commonly used as a reagent for substitution reactions due to its strong basicity and nucleophilicity.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, oxidized tert-butyl compounds, and reduced benzene derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butoxy)-1,3-dichlorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)-1,3-dichlorobenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form tert-butyl alcohol, which can further participate in biochemical reactions. The chlorine atoms can be involved in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol: An organic compound with a similar butoxy group but different functional properties.
Sodium tert-butoxide: A strong base with a tert-butoxy group, used in various organic reactions.
Propiedades
Fórmula molecular |
C10H12Cl2O |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
1,3-dichloro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Cl2O/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
Clave InChI |
MUZXNPCPMVFKRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)

![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)



![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)


